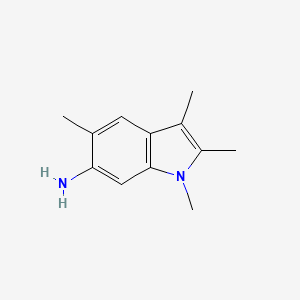

1,2,3,5-Tetramethyl-1H-indol-6-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,3,5-Tetramethyl-1H-indol-6-amine is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic molecules with significant biological activity . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 1,2,3,5-Tetramethyl-1H-indol-6-amine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) in methanol (MeOH) to yield the corresponding tricyclic indole . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1,2,3,5-Tetramethyl-1H-indol-6-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

Anticancer Activity

Research indicates that 1,2,3,5-tetramethyl-1H-indol-6-amine exhibits significant anticancer properties. It has been studied for its ability to induce apoptosis in cancer cells and influence various signaling pathways involved in tumor growth.

Case Study:

A study demonstrated that this compound could inhibit the growth of A549 lung adenocarcinoma cells. The mechanism involves modulation of apoptosis-related proteins and interference with cell cycle progression .

STING Pathway Modulation

The compound has been explored for its role as an inhibitor of the stimulator of interferon genes (STING) pathway. This pathway is crucial for immune response regulation, and compounds that modulate it can have therapeutic implications for autoimmune diseases and cancer.

Findings:

In a structure-activity relationship study, this compound analogs showed enhanced inhibition of STING phosphorylation compared to reference compounds . This suggests potential applications in developing new immunotherapies.

The biological activity of this compound is attributed to its ability to interact with various receptors and enzymes:

- Apoptosis Induction : Influences cellular apoptosis through modulation of Bcl-2 family proteins.

- Signal Transduction : Affects pathways such as MAPK and PI3K/Akt, which are critical in cancer cell survival and proliferation.

Comparative Analysis with Related Compounds

| Compound Name | Structural Differences | Unique Properties |

|---|---|---|

| 1,2,3,3-Tetramethylindolin-5-amine | Variation in indole ring structure | Different reactivity patterns due to structural changes |

| 1-Methylindole | Only one methyl group substitution | Exhibits distinct biological activities |

| 5-Methoxyindole | Presence of methoxy group at position 5 | Enhanced solubility and unique reactivity |

This table highlights how structural variations among indole derivatives can lead to different chemical behaviors and biological activities .

Mechanism of Action

The mechanism of action of 1,2,3,5-Tetramethyl-1H-indol-6-amine involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing cellular processes such as apoptosis, cell cycle regulation, and signal transduction . The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding.

Comparison with Similar Compounds

1,2,3,5-Tetramethyl-1H-indol-6-amine can be compared with other indole derivatives such as:

1,2,3,3-Tetramethyl-2H-indol-6-amine: Similar in structure but differs in the position of methyl groups, affecting its reactivity and biological activity.

1,2,3,3-Tetramethylindolin-5-amine: Another closely related compound with variations in the indole ring, leading to different chemical properties.

Properties

CAS No. |

177724-22-0 |

|---|---|

Molecular Formula |

C12H16N2 |

Molecular Weight |

188.27 g/mol |

IUPAC Name |

1,2,3,5-tetramethylindol-6-amine |

InChI |

InChI=1S/C12H16N2/c1-7-5-10-8(2)9(3)14(4)12(10)6-11(7)13/h5-6H,13H2,1-4H3 |

InChI Key |

LVCRNOMQIGBNBT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1N)N(C(=C2C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.